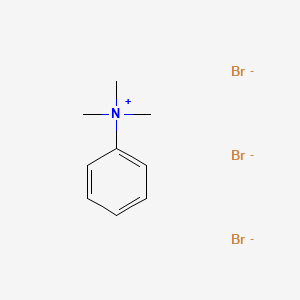

Phenyltrimethylammonium tribromide

Beschreibung

Contextualization within Brominating Reagents

The introduction of bromine into organic molecules is a fundamental transformation in synthetic chemistry, yielding valuable intermediates for a wide array of applications. acs.orgfiveable.me

Historical Development of Bromine Sources in Organic Chemistry

The use of elemental bromine as a brominating agent has a long history, dating back to its discovery in the 1820s. acs.orgwikipedia.org While effective, molecular bromine is a hazardous and toxic substance, posing challenges related to its transportation, handling, and storage. mobt3ath.comtandfonline.com These drawbacks spurred the development of alternative, safer, and more selective brominating reagents. acs.org One of the notable early alternatives was N-bromosuccinimide (NBS), which became widely used for allylic and benzylic brominations through the Wohl-Ziegler reaction. wikipedia.org

Evolution of Quaternary Ammonium (B1175870) Tribromides as Bromine Alternatives

In the quest for more convenient and selective brominating agents, organic quaternary ammonium tribromides (QATBs) have gained prominence. mobt3ath.comtandfonline.com These compounds are typically crystalline solids, which makes them easier to handle and measure than liquid bromine. tandfonline.com They offer enhanced selectivity in various bromination reactions and are considered more environmentally benign alternatives to elemental bromine. mobt3ath.comacgpubs.org The development of QATBs represents a significant advancement in creating safer and more efficient synthetic methodologies. mobt3ath.com A variety of QATBs have been synthesized and utilized, including tetrabutylammonium (B224687) tribromide (TBATB), tetraethylammonium (B1195904) tribromide (TEATB), and cetyltrimethylammonium tribromide (CTMATB). acgpubs.org

Phenyltrimethylammonium (B184261) Tribromide as a Pioneering Reagent

Phenyltrimethylammonium tribromide (PTT), also known as Phenyltrimethylammonium perbromide (PTAB), stands out as a pioneering and highly useful member of the quaternary ammonium tribromide family. thieme-connect.comorgsyn.org Its utility was recognized for its high stability and ease of preparation. orgsyn.org PTT is known for its ability to act as a selective brominating agent for a variety of organic compounds, including ketones, alkenes, and activated aromatic systems. thieme-connect.comtandfonline.comorgsyn.org For instance, it can selectively brominate the α-position of aralkyl ketones, a reaction that is difficult to control with molecular bromine which often leads to ring bromination. orgsyn.org The solid nature and stability of PTT make it a convenient and stoichiometrically precise source of bromine for various organic transformations. tandfonline.com

Nomenclature and Chemical Identity of this compound

The precise identification of a chemical compound is crucial for scientific communication and reproducibility.

Systematic and Common Synonyms

This compound is known by several names in the chemical literature. Its systematic IUPAC name is Benzenaminium, N,N,N-trimethyl-, (tribromide). medkoo.com

| Common Synonyms |

| Trimethylphenylammonium tribromide medkoo.comcommonorganicchemistry.com |

| Phenyltrimethylammonium bromide dibromide commonorganicchemistry.comsigmaaldrich.com |

| Phenyltrimethylammonium bromide-perbromide commonorganicchemistry.comsigmaaldrich.com |

| PTAB thieme-connect.comcommonorganicchemistry.com |

| PTT orgsyn.orgpatsnap.com |

Standard Chemical Identifiers

To ensure unambiguous identification, a set of standard chemical identifiers is used globally.

| Identifier | Value |

| CAS Registry Number | 4207-56-1 commonorganicchemistry.comsigmaaldrich.com |

| InChI | 1S/C9H14N.Br3/c1-10(2,3)9-7-5-4-6-8-9;1-3-2/h4-8H,1-3H3;/q+1;-1 sigmaaldrich.comchemicalbook.com |

| InChIKey | PRXNKYBFWAWBNZ-UHFFFAOYSA-N sigmaaldrich.comchemicalbook.com |

| SMILES | CN+(C)c1ccccc1.Br[Br-]Br sigmaaldrich.comdrugfuture.com |

Molecular Characteristics (Molecular Formula, Molecular Weight)

This compound is an organic salt consisting of a phenyltrimethylammonium cation and a tribromide anion. wikipedia.org Its fundamental molecular properties are summarized below.

| Characteristic | Value |

| Molecular Formula | C₉H₁₄Br₃N fishersci.comthermofisher.comlobachemie.com |

| Molecular Weight | 375.93 g/mol lobachemie.comsigmaaldrich.comcommonorganicchemistry.com |

| Appearance | Orange crystalline powder thermofisher.comlobachemie.com |

| Melting Point | 110-118 °C thermofisher.comcommonorganicchemistry.com |

| CAS Number | 4207-56-1 fishersci.comthermofisher.comlobachemie.com |

Advantages and Utility of this compound as a Reagent

The utility of this compound in organic synthesis is underscored by several key advantages over conventional reagents. These benefits have established PTT as a versatile and valuable tool for chemists. chemimpex.comjocpr.com

Enhanced Stability and Handling Characteristics

One of the most significant advantages of PTT is its physical state as a stable, crystalline solid. orgsyn.orgresearchgate.netlobachemie.com This property makes it considerably easier and safer to handle, weigh, and store compared to elemental bromine, which is a volatile, highly corrosive, and toxic liquid. masterorganicchemistry.com PTT is described as a non-volatile solid, which minimizes the risk of inhalation exposure to noxious fumes. masterorganicchemistry.com While it is noted to be hygroscopic and should be stored in a dry place away from moisture, it is stable enough for ordinary shipping and handling under ambient temperatures. fishersci.commedkoo.comapolloscientific.co.uk This high stability contributes to its appeal in both laboratory and industrial settings. chemimpex.comorgsyn.org

Controlled Bromine Delivery and Stoichiometry

This compound serves as a solid source of bromine, delivering it in a controlled and stoichiometric manner. orgsyn.org When dissolved in solvents like tetrahydrofuran (B95107) (THF), PTT acts as a source of tribromide ions (Br₃⁻), the properties of which differ from those of molecular bromine (Br₂). orgsyn.org This controlled release allows for more precise and selective reactions, minimizing the formation of over-brominated or other side products that can occur with less discriminate reagents. orgsyn.orgalfa-chemistry.com The stoichiometry of reactions involving PTT can be carefully managed, as demonstrated in kinetic studies where it was used in a 1:1 molar ratio with substrates to yield specific monobrominated products. jocpr.com

Mild Reaction Conditions and Versatility Across Substrates

PTT is effective under mild reaction conditions, often at room temperature, which makes it suitable for use with substrates containing sensitive functional groups. commonorganicchemistry.comresearchgate.netresearchgate.net Its versatility is demonstrated by its wide range of applications. It is used for the α-bromination of enolizable ketones and the 1,2-addition of bromine to the double bonds of α,β-unsaturated compounds. commonorganicchemistry.comfishersci.comchembk.com Research has shown its efficacy in the selective oxidation of secondary alcohols to ketones without affecting primary alcohols and in the conversion of sulfides to sulfoxides. researchgate.net Furthermore, PTT has been successfully employed in the synthesis of various heterocyclic compounds, such as benzoxazoles and 6-bromobenzothiazoles, and for the aromatization of certain ring systems. researchgate.netresearchgate.net The use of PTT in a solvent like THF can also be beneficial for acid-sensitive substrates, as the solvent can buffer the hydrobromic acid liberated during the reaction. orgsyn.org

Comparison with Conventional Brominating Agents

The advantages of this compound become more apparent when compared directly with other common brominating agents.

| Reagent | Formula | Physical State | Key Characteristics & Disadvantages |

| This compound (PTT) | C₉H₁₄Br₃N | Orange Crystalline Solid | Stable, easy to handle, provides controlled release of Br₃⁻, allows for mild and selective reactions. jocpr.comorgsyn.orglobachemie.com |

| Elemental Bromine | Br₂ | Dense, Red-Brown Liquid | Highly volatile, corrosive, toxic, and difficult to handle; fumes are hazardous. masterorganicchemistry.com Tends to be less selective, often leading to side reactions or over-bromination. orgsyn.orgmasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White Crystalline Solid | A convenient solid source of electrophilic bromine, often used for allylic and benzylic bromination. masterorganicchemistry.comalfa-chemistry.comwikipedia.org However, PTT has been shown to succeed in certain reactions where NBS fails, such as the oxidation of some tosylhydrazones. orgsyn.org The low concentration of Br₂ it provides can improve selectivity in some cases. alfa-chemistry.com |

| Pyridinium Hydrobromide Perbromide (PHPB) | C₅H₆NBr₃ | Red Crystalline Solid | Also a stable, solid tribromide salt, similar in reactivity to PTT and used as an electrophilic bromine source. orgsyn.orgwikipedia.orgcymitquimica.com PTT is noted to have the advantage of high stability and ease of preparation. orgsyn.org Both are considered milder alternatives to elemental bromine. commonorganicchemistry.com |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

4207-56-1 |

|---|---|

Molekularformel |

C9H14Br3N-2 |

Molekulargewicht |

375.93 g/mol |

IUPAC-Name |

trimethyl(phenyl)azanium;tribromide |

InChI |

InChI=1S/C9H14N.3BrH/c1-10(2,3)9-7-5-4-6-8-9;;;/h4-8H,1-3H3;3*1H/q+1;;;/p-3 |

InChI-Schlüssel |

VVHZJARZKKLEOT-UHFFFAOYSA-K |

SMILES |

C[N+](C)(C)C1=CC=CC=C1.Br[Br-]Br |

Kanonische SMILES |

C[N+](C)(C)C1=CC=CC=C1.[Br-].[Br-].[Br-] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

4207-56-1 |

Piktogramme |

Corrosive |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

3426-74-2 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

hydroxide of phenyltrimethylammonium iodide of phenyltrimethylammonium phenyltrimethylammonium phenyltrimethylammonium acetate phenyltrimethylammonium benzenesulfonate phenyltrimethylammonium bromide phenyltrimethylammonium chloride phenyltrimethylammonium tosylate phenyltrimethylammonium tribromide phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd trimethyl-d9-anilinium hydroxide trimethylanilinium trimethylanilinium iodide trimethylphenylammonium hydroxide trimethylphenylammonium iodide X-TractElute |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Phenyltrimethylammonium Tribromide

Established Laboratory Preparations

Traditional methods for synthesizing Phenyltrimethylammonium (B184261) tribromide typically involve a two-step process starting from N,N-dimethylaniline or the direct bromination of a precursor salt. These methods are well-documented and have been reliably used for producing the reagent.

A widely used and dependable method for preparing Phenyltrimethylammonium tribromide involves a two-step sequence. orgsyn.orgpatsnap.com The first step is the quaternization of an amine, followed by the introduction of the tribromide anion.

The initial stage involves the reaction of freshly distilled N,N-dimethylaniline with dimethyl sulfate (B86663). orgsyn.orgpatsnap.com This reaction is typically performed in a solvent such as toluene. orgsyn.org The N,N-dimethylaniline solution is heated, and dimethyl sulfate is added portion-wise, leading to an exothermic reaction that results in the crystallization of the intermediate, phenyltrimethylammonium sulfomethylate, as a colorless solid. orgsyn.orgpatsnap.com The reaction mixture is often heated on a steam bath after the initial reaction to ensure completion. orgsyn.org The resulting salt is then isolated by filtration, washed, and dried. orgsyn.org This intermediate is then carried forward to the next step for conversion into the final product.

The second and final stage is the bromination of the isolated phenyltrimethylammonium sulfomethylate. This is achieved by dissolving the intermediate in a solution of hydrobromic acid and water, followed by the careful addition of molecular bromine. orgsyn.orgpatsnap.com This addition results in the immediate precipitation of this compound as an orange-yellow solid. orgsyn.org The slurry is stirred for several hours at room temperature to complete the reaction. The final product is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent like acetic acid to yield orange crystals. orgsyn.org

Detailed parameters for a typical laboratory-scale synthesis are presented below:

Table 1: Reaction Parameters for the Synthesis of this compound

| Step | Reactants | Solvent/Medium | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 1. Quaternization | N,N-dimethylaniline, Dimethyl Sulfate | Toluene | Rises to ~50°C | ~2.5 hours + 1 hour heating | 89-94% |

| 2. Bromination | Phenyltrimethylammonium sulfomethylate, Bromine | 48% Hydrobromic Acid / Water | Room Temperature | 5-6 hours | 86-93% (after recrystallization) |

Data sourced from Organic Syntheses. orgsyn.org

This procedure represents the second key step in the established synthesis route originating from N,N-dimethylaniline. orgsyn.org The precursor, phenyltrimethylammonium sulfomethylate, is dissolved in aqueous hydrobromic acid. orgsyn.orgpatsnap.com To this stirred solution, molecular bromine is added gradually using a dropping funnel. orgsyn.org The reaction proceeds readily at ambient temperature, leading to the formation of this compound as a precipitate. orgsyn.org The product is isolated by filtration and can be purified by recrystallization from acetic acid, which yields orange crystals with a melting point of 113–115 °C. orgsyn.org The purity of the final product can be confirmed by titrating the "active bromine" content. orgsyn.org

This compound can also be generated in situ for immediate use in a chemical reaction. This method relies on the equilibrium reaction between phenyltrimethylammonium bromide (the monobromide salt) and molecular bromine (Br₂). The addition of bromine to a solution containing the phenyltrimethylammonium bromide salt leads to the formation of the tribromide anion (Br₃⁻). This approach is analogous to the preparation of other quaternary ammonium (B1175870) tribromides, where the corresponding monobromide is treated with bromine. google.com This method can be advantageous as it avoids the isolation of the solid tribromide reagent, although it requires the handling of liquid bromine directly in the reaction vessel.

Advancements in "Green" Synthetic Protocols for Quaternary Ammonium Tribromides

In response to the growing need for environmentally responsible chemical processes, significant efforts have been made to develop "green" synthetic methods for quaternary ammonium tribromides (QATBs). tandfonline.comacgpubs.org These modern protocols aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. google.comtandfonline.com

One notable advancement is the development of solvent-free synthetic methods. tandfonline.comresearchgate.net A reported green protocol involves the oxidation of quaternary ammonium bromides using potassium permanganate (B83412) (KMnO₄) as a powerful and effective oxidizing agent. tandfonline.comresearchgate.net This reaction is conducted by grinding the mixture of the quaternary ammonium bromide, potassium bromide, and KMnO₄ with dilute sulfuric acid supported on silica (B1680970) gel. tandfonline.com This solvent-free grinding method is advantageous due to its simplicity, shorter reaction times, high purity of the product, and excellent yields. tandfonline.com The process is considered environmentally friendly as it avoids the use of organic solvents and generates no waste. tandfonline.com

Another green approach involves a biomimetic oxidation process. This method prepares QATBs by oxidizing the corresponding bromide salt in an acidic medium using a transition metal ion-mediated activation of hydrogen peroxide. google.com This process is notable for completely avoiding the direct use of toxic molecular bromine and hydrobromic acid, which are common in traditional preparations. google.com

These advancements highlight a shift towards more sustainable and cost-effective manufacturing of QATBs. tandfonline.com The development of solvent-free and biomimetic approaches offers safer and more economical alternatives to conventional synthetic routes. google.comacgpubs.org

Applications of Phenyltrimethylammonium Tribromide in Organic Transformations

Phenyltrimethylammonium (B184261) Tribromide as a Brominating Agent

PTT is widely recognized for its efficacy as an electrophilic bromine source. It offers advantages in terms of selectivity and milder reaction conditions compared to molecular bromine, making it suitable for complex molecules with sensitive functional groups.

Alpha-Bromination of Carbonyl Compounds

The α-bromination of carbonyl compounds is a fundamental transformation that introduces a bromine atom at the carbon adjacent to the carbonyl group, creating a valuable synthetic intermediate. PTT is a particularly effective reagent for this purpose, often demonstrating high selectivity. The reaction typically proceeds through an enol or enolate intermediate, which acts as the nucleophile attacking the electrophilic bromine provided by PTT. masterorganicchemistry.comlibretexts.org

PTT provides selective α-bromination of aralkyl ketones, favoring substitution on the aliphatic side chain over the activated aromatic ring. orgsyn.orgresearchgate.net This selectivity is a key advantage, as direct bromination with Br₂ can often lead to a mixture of products. For instance, the bromination of 2-acetyl-6-methoxynaphthalene (B28280) with PTT in tetrahydrofuran (B95107) (THF) yields the corresponding α-bromo ketone without affecting the electron-rich naphthalene ring. orgsyn.org Similarly, acetophenone can be regioselectively brominated to afford 2-bromoacetophenone in high yield. researchgate.net The reaction's selectivity is attributed to the different properties of the Br₃⁻ ion, which PTT provides in solution, compared to molecular bromine. orgsyn.org

Kinetic studies on the bromination of 2-acetyl benzofurans with PTT have shown that the reaction is first order with respect to the benzofuran (B130515) substrate. researchgate.net The products of these reactions are the corresponding 2-bromoacetyl benzofurans. researchgate.net

| Substrate | Product | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Acetyl-6-methoxynaphthalene | 2-Bromoacetyl-6-methoxynaphthalene | Tetrahydrofuran | 95-97 | orgsyn.org |

| Acetophenone | 2-Bromoacetophenone | Tetrahydrofuran | 80 | researchgate.net |

| 2-Acetyl benzofuran | 2-Bromoacetyl benzofuran | Acetic Acid | - | researchgate.net |

The α'-bromination of α,β-unsaturated ketones (enones) is a challenging transformation due to the potential for competing reactions, such as addition to the double bond. PTT has been shown to be a selective reagent for the bromination of the α'-position (the carbon on the saturated side of the carbonyl). For example, benzalacetone can be converted to C₆H₅CH=CHCOCH₂Br using a similar reagent, pyrrolidone hydrotribromide, which highlights the selectivity of perbromide reagents for ketones over olefins. cdnsciencepub.com While direct examples with PTT are less commonly detailed in readily available literature, the principle of its selectivity for the enolizable ketone moiety over the alkene is well-established. cdnsciencepub.com

PTT facilitates a convenient one-pot α-bromoacetalization of carbonyl compounds. researchgate.net This reaction, performed in a mixture of tetrahydrofuran and ethylene (B1197577) glycol, allows for the direct conversion of a ketone to its α-bromoacetal in good to excellent yields. researchgate.net This one-pot procedure is highly efficient as it combines two transformations, protection of the carbonyl group as an acetal (B89532) and subsequent α-bromination, into a single operation without isolating the intermediate acetal. researchgate.netresearchgate.net This method has been applied to various carbonyl compounds, demonstrating its utility in synthesizing these valuable intermediates. researchgate.net

Another application involves the one-pot synthesis of ω-bromoesters from aromatic aldehydes and diols, where PTT is used in conjunction with (diacetoxyiodo)benzene. sphinxsai.com In this process, a cyclic acetal is formed in situ, which then reacts to yield the final bromoester product. sphinxsai.com

Aromatic Bromination: Regioselective Monobromination of Activated Aromatic Systems

PTT is an effective reagent for the regioselective monobromination of activated aromatic compounds such as phenols, anilines, and aromatic ethers. researchgate.net The solid nature and stability of PTT make it a safer and more convenient alternative to liquid bromine for these transformations. Research has shown that reagents similar to PTT, such as other organic ammonium (B1175870) tribromides and ionic liquid-based tribromides, exhibit high efficiency and regioselectivity, often favoring para-substitution. mdpi.comresearchgate.net For instance, benzyltrimethylammonium (B79724) tribromide has been used for the electrophilic bromination of phenols, aromatic amines, and aromatic ethers. researchgate.net Tetraalkylammonium tribromides, a class of compounds to which PTT belongs, are noted for their high para-selectivity in the bromination of phenols. mdpi.com This selectivity is a significant advantage in syntheses where specific isomers are required.

| Reagent Class | Substrate Class | Observed Selectivity | Reference |

|---|---|---|---|

| Tetraalkylammonium tribromides | Phenols | High para-selectivity | mdpi.com |

| Benzyltrimethylammonium tribromide | Phenols, Aromatic Amines, Ethers | High para-selectivity | researchgate.net |

| 1-Butyl-3-methylpyridinium tribromide | Anilines, Phenols | High regioselectivity | researchgate.net |

Allylic and Benzylic Bromination

Phenyltrimethylammonium tribromide is also utilized for the bromination of allylic and benzylic positions. This type of reaction introduces a bromine atom to a carbon adjacent to a double bond or an aromatic ring. For example, PTT has been successfully employed for the side-chain bromination of the methyl group at the C-6 position of 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs). rasayanjournal.co.in This functionalization is crucial for creating derivatives of these biologically active compounds. The reaction is typically carried out by refluxing the DHPM substrate with PTT in a solvent like dichloromethane. rasayanjournal.co.in This method is advantageous over using molecular bromine due to the ease of handling and stoichiometry control offered by PTT. rasayanjournal.co.in

Halogenation of Unsaturated Hydrocarbons (Alkenes and Alkynes)

This compound serves as a convenient and selective source of bromine for the halogenation of unsaturated carbon-carbon bonds. The reaction with alkenes typically proceeds via an electrophilic addition mechanism, leading to the formation of vicinal dibromides. This transformation is crucial for the introduction of bromine atoms across a double bond, which can then be further manipulated in subsequent synthetic steps.

The reaction mechanism for the bromination of alkenes with reagents like PTT is well-established and involves the formation of a cyclic bromonium ion intermediate. The π-electrons of the alkene attack the bromine, leading to the formation of this three-membered ring and the displacement of a bromide ion. The subsequent backside attack of the bromide ion on one of the carbon atoms of the bromonium ion results in the opening of the ring and the formation of the dibromoalkane with anti-stereochemistry.

While PTT is a versatile brominating agent, its reactivity can be influenced by the solvent and the structure of the unsaturated hydrocarbon. For instance, the bromination of trans-stilbene using a similar reagent, pyridinium tribromide, in glacial acetic acid is a common undergraduate laboratory experiment that yields meso-1,2-dibromo-1,2-diphenylethane. ukessays.com

| Alkene/Alkyne | Product | Yield (%) | Reference |

| trans-Stilbene | meso-1,2-Dibromo-1,2-diphenylethane | 96.35 | bartleby.com |

| Cyclohexene | trans-1,2-Dibromocyclohexane | ~95 | ukessays.com |

| Phenylacetylene | 1,1,2,2-Tetrabromo-1-phenylethane | High | researchgate.net |

Side Chain Bromination (e.g., 3,4-Dihydropyrimidines)

This compound has proven to be an effective reagent for the side-chain bromination of heterocyclic compounds, specifically the methyl group at the C-6 position of 3,4-dihydropyrimidin-2(1H)-thiones and their corresponding 2-methylthio derivatives. This transformation is significant as the resulting 6-bromomethyl dihydropyrimidines are valuable intermediates for the synthesis of more complex and potentially biologically active molecules.

The reaction is typically carried out by refluxing the dihydropyrimidine substrate with PTT in a suitable solvent, such as dichloromethane. The use of PTT offers advantages over molecular bromine, as it is a solid and easier to handle, allowing for better stoichiometric control of the reaction. The bromination is selective for the methyl group at the C-6 position, leaving other positions on the heterocyclic ring untouched.

Research has shown that the choice of solvent can influence the reaction yield, with dichloromethane being identified as the most suitable in several cases. The reaction proceeds under relatively mild conditions, providing a facile and direct method for the functionalization of the C-6 methyl group of these important heterocyclic systems.

| Substrate (3,4-Dihydropyrimidine Derivative) | Product | Reaction Time (h) | Yield (%) |

| 5-Ethoxycarbonyl-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thione | 5-Ethoxycarbonyl-6-bromomethyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thione | 2.5 | 82 |

| 5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-thione | 5-Ethoxycarbonyl-6-bromomethyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-thione | 3.0 | 84 |

| 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-thione | 5-Ethoxycarbonyl-6-bromomethyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-thione | 3.5 | 78 |

| 5-Ethoxycarbonyl-6-methyl-4-phenyl-2-(methylthio)pyrimidine | 5-Ethoxycarbonyl-6-bromomethyl-4-phenyl-2-(methylthio)pyrimidine | 2.0 | 85 |

| 5-Ethoxycarbonyl-6-methyl-4-(4-methylphenyl)-2-(methylthio)pyrimidine | 5-Ethoxycarbonyl-6-bromomethyl-4-(4-methylphenyl)-2-(methylthio)pyrimidine | 2.0 | 88 |

Bromination of Heterocyclic Systems (e.g., Benzofurans)

This compound is also utilized for the bromination of other heterocyclic systems, such as benzofurans. Specifically, it has been employed in the kinetic study of the bromination of 2-acetyl benzofurans. In these reactions, PTT acts as the bromine source, leading to the formation of 2-bromoacetyl benzofurans. researchgate.net

The reaction is typically conducted in acetic acid, and its progress can be monitored spectrophotometrically. researchgate.net The kinetics of the reaction have been found to be first order with respect to the 2-acetyl benzofuran and inverse first order with respect to PTT. This suggests a complex reaction mechanism. The products, 2-bromoacetyl benzofurans, are themselves useful intermediates for the synthesis of a variety of other benzofuran derivatives.

The use of PTT in this context highlights its utility as a "greener" alternative to liquid bromine, owing to its solid nature and ease of handling. researchgate.net

| Substrate (2-Acetyl Benzofuran Derivative) | Product |

| 2-Acetyl-5-chlorobenzofuran | 2-Bromoacetyl-5-chlorobenzofuran |

| 2-Acetyl-5-bromobenzofuran | 2-Bromoacetyl-5-bromobenzofuran |

| 2-Acetyl-5-nitrobenzofuran | 2-Bromoacetyl-5-nitrobenzofuran |

This compound in Oxidative Transformations

Beyond its role as a brominating agent, this compound also functions as an effective oxidant in several organic transformations.

Oxidation of Organic Sulfur Compounds: Selective Sulfide (B99878) to Sulfoxide Conversion

An efficient and selective method for the oxidation of various organic sulfides to their corresponding sulfoxides has been developed using this compound as the oxidant. This transformation is of considerable importance in organic synthesis, as sulfoxides are valuable intermediates and are present in many biologically active molecules.

The reaction is typically carried out in an aqueous pyridine (B92270) solution. thieme-connect.com This method is highly selective, with minimal over-oxidation to the corresponding sulfone. A significant advantage of this procedure is its compatibility with water, allowing for the preparation of ¹⁸O-labelled sulfoxides without the loss of isotopic enrichment when using ¹⁸O-water. thieme-connect.com

| Sulfide Substrate | Product (Sulfoxide) | Yield (%) |

| Thioanisole | Methyl phenyl sulfoxide | 95 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 92 |

| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 94 |

| 4-Methylthioanisole | 4-Methylphenyl methyl sulfoxide | 96 |

Oxidation of Alcohols: Secondary Alcohols to Ketones and Diols to Diketones/Ketols

This compound is a chemoselective reagent for the oxidation of secondary alcohols and 1,2-diols to the corresponding carbonyl compounds. researchgate.net This oxidation is typically carried out in the presence of a catalytic amount of antimony(III) bromide (SbBr₃) or copper(II) bromide (CuBr₂). researchgate.net

A key feature of this method is its selectivity for secondary alcohols; primary aliphatic alcohols are generally not affected under the same reaction conditions. researchgate.net This allows for the selective oxidation of secondary hydroxyl groups in molecules containing primary hydroxyl functionalities.

In the case of 1,2-diols, such as hydrobenzoin, the reaction yields 1,2-diketones or α-ketols without the oxidative cleavage of the carbon-carbon bond of the glycol unit. researchgate.net The choice of catalyst and reaction conditions can influence the product distribution. For example, the oxidation of meso-hydrobenzoin with PTT in the presence of a catalytic amount of SbBr₃ can yield a mixture of benzaldehyde and benzil, while at a higher molar ratio of PTT, benzil is the major product.

| Substrate | Catalyst | Product | Yield (%) |

| 1-Phenylethanol | SbBr₃ | Acetophenone | 98 |

| Diphenylmethanol | SbBr₃ | Benzophenone | 99 |

| Cyclohexanol | SbBr₃ | Cyclohexanone | 95 |

| meso-Hydrobenzoin | SbBr₃ | Benzil | 97 |

| 1,1,2-Triphenyl-1,2-ethanediol | SbBr₃/Pyridine | 2-Hydroxy-1,2,2-triphenylethanone | 85 |

Oxidation of Tosylhydrazones to Tosylazoalkenes

This compound has been successfully employed in the oxidation of tosylhydrazones to tosylazoalkenes. researchgate.net This reaction provides a convenient method for the synthesis of this class of compounds, which are useful intermediates in organic synthesis.

The reaction typically involves the treatment of the tosylhydrazone with PTT, followed by a basic workup. This transformation is noteworthy because it often fails when using other common brominating agents such as molecular bromine, dioxane dibromide, or N-bromosuccinimide in various solvents. The unique reactivity of PTT in this context underscores its value as a specialized reagent for certain oxidative transformations.

| Substrate (Tosylhydrazone of) | Product (Tosylazoalkene) | Yield (%) |

| Acetophenone | 1-Phenyl-1-tosylazoethane | 85 |

| Benzophenone | Diphenyltosylazomethane | 90 |

| Cyclohexanone | 1-Tosylazocyclohexene | 82 |

| Camphor | 2-Tosylazocamphane | 78 |

Oxidative Ring-Opening Reactions (e.g., Furans, Oxazolines, Dioxanes)

This compound (PTAB) serves as an effective reagent for the oxidative ring-opening of various heterocyclic compounds, providing pathways to valuable functionalized products. This method has been applied to substrates such as furans, oxazolines, and dioxanes.

The oxidative ring-opening of furan derivatives with PTAB demonstrates a notable chemoselectivity. For instance, 3-alkoxyfurans can be selectively converted into either 2-alkoxy-3(2H)-furanones or cis-2-alkoxy-2-butene-1,4-diones. crossref.org The reaction of 3-alkoxy-2,4,5-triphenylfurans with PTAB in tert-butanol at room temperature yields 2-hydroxy-2,4,5-triphenyl-3(2H)-furanone. In contrast, the same conditions applied to 3-alkoxy-2,5-diphenylfurans result in the formation of cis-2-hydroxy-2-butene-1,4-dione derivatives.

PTAB is also utilized in the oxidative ring-opening of oxazolines and dioxanes, leading to the formation of cyanomethyl esters and hydroxypropyl esters, respectively.

Table 1: Oxidative Ring-Opening of Furans with PTAB

| Substrate | Product | Conditions |

|---|---|---|

| 3-Alkoxy-2,4,5-triphenylfurans | 2-Hydroxy-2,4,5-triphenyl-3(2H)-furanone | PTAB, t-BuOH, Room Temperature |

| 3-Alkoxy-2,5-diphenylfurans | cis-2-Hydroxy-2-butene-1,4-dione | PTAB, t-BuOH, Room Temperature |

This compound in Catalytic and Miscellaneous Reactions

Beyond its role as a stoichiometric oxidant and brominating agent, this compound also finds applications as a catalyst in several organic transformations.

Catalytic Aziridination of Olefins

PTAB has been identified as a general and effective catalyst for the direct aziridination of a wide range of olefins and allylic alcohols. This method utilizes practical nitrogen sources, such as chloramine (B81541) salts (e.g., Chloramine-T), under mild conditions.

Role as Positive Bromine Source and Phase Transfer Catalyst

In the aziridination reaction, PTAB exhibits a dual catalytic function. crossref.org Firstly, it acts as a source of a positive bromine species (Br⁺), which is essential for initiating the catalytic cycle. Secondly, it functions as a solid-liquid phase transfer catalyst. This is particularly important for enhancing the solubility of solid nitrogen sources, like anhydrous Chloramine-T, in common organic solvents such as acetonitrile, thereby facilitating the reaction between the olefin and the nitrogen source. crossref.org

Stereospecific Aziridination

A key feature of the PTAB-catalyzed aziridination is its stereospecificity. When 1,2-disubstituted olefins are used as substrates, the reaction proceeds to give the corresponding aziridines with complete retention of the olefin's original stereochemistry. crossref.org For example, cis-olefins exclusively yield cis-aziridines, and trans-olefins exclusively yield trans-aziridines. This stereospecific outcome suggests a concerted mechanism for the ring-closing step. The reaction typically employs a catalytic amount of PTAB (e.g., 10 mol%) in acetonitrile at room temperature, yielding the aziridinated products in excellent yields. crossref.org

Table 3: Stereospecific Aziridination of Olefins using PTAB Catalyst

| Olefin Substrate | Product Stereochemistry | Yield | Conditions |

|---|---|---|---|

| (E)-Stilbene | trans-2,3-Diphenyl-1-tosylaziridine | Excellent | 10 mol% PTAB, Chloramine-T, MeCN, RT |

| (Z)-Stilbene | cis-2,3-Diphenyl-1-tosylaziridine | Excellent | 10 mol% PTAB, Chloramine-T, MeCN, RT |

| (E)-β-Methylstyrene | trans-2-Methyl-3-phenyl-1-tosylaziridine | Excellent | 10 mol% PTAB, Chloramine-T, MeCN, RT |

Information based on descriptions of stereospecific outcomes for 1,2-disubstituted olefins. crossref.org

Coupling Reactions: Carbon Dioxide and Epoxides for Cyclic Carbonate Synthesis (in conjunction with metal complexes)

This compound, often abbreviated as PTAT in this context, plays a crucial role as a co-catalyst in the synthesis of cyclic carbonates from the coupling of carbon dioxide (CO₂) and epoxides. While PTAT can catalyze this reaction alone, its efficiency is significantly enhanced when used in conjunction with metal complexes, particularly metal porphyrin and Salen-type complexes.

This dual catalytic system allows the reaction to proceed under mild conditions, often at room temperature and low CO₂ pressure. In this system, the metal complex (e.g., SalenCo(III)X or M(TPP)X where M = Co, Fe, Ru) is believed to activate the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. PTAT then acts as a nucleophilic co-catalyst; the bromide ion from PTAT attacks the less-hindered carbon of the activated epoxide, causing the ring to open. This is followed by the insertion of carbon dioxide and subsequent intramolecular cyclization to yield the cyclic carbonate and regenerate the bromide catalyst. This synergistic approach provides an efficient and versatile method for CO₂ fixation into valuable chemical products.

Table 4: Synthesis of Cyclic Carbonates using Metal Complex/PTAT System

| Epoxide | Metal Catalyst | Co-catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Propylene Oxide | SalenCo(III)OAc | PTAT | RT, 100 psi CO₂ | Propylene Carbonate | High |

| Styrene Oxide | Fe(TPP)Cl | PTAT | RT, 1 atm CO₂ | Styrene Carbonate | High |

| Epichlorohydrin | Ru(TPP)CO | PTAT | RT, 1 atm CO₂ | Chloromethyl Ethylene Carbonate | High |

Data represents the high efficiency of various metal porphyrin/PTAT systems as described in the literature.

Conversion of Cyclic Acetals to Omega-Bromoesters

A significant application of this compound is in the one-pot synthesis of ω-bromoesters from aromatic aldehydes and diols. researchgate.netorgsyn.org This method provides a simple and efficient route to these valuable synthetic intermediates. researchgate.netorgsyn.org The reaction proceeds by the initial formation of a cyclic acetal from the aromatic aldehyde and the diol. Subsequently, the cyclic acetal reacts with acetyl bromide, generated in situ from the reaction of PTT with an acyl derivative, to yield the final ω-bromoester product. researchgate.netorgsyn.org

The reaction is typically carried out in the presence of (diacetoxyiodo)benzene (DIB), which facilitates the transformation. researchgate.netorgsyn.org A key advantage of this method is its applicability to a range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents, affording good to excellent yields of the desired ω-bromoesters. researchgate.net Notably, for aldehydes with electron-donating groups, the reaction proceeds without the occurrence of electrophilic aromatic bromination as a side reaction. researchgate.net

Table 1: Synthesis of ω-Bromoesters from Aromatic Aldehydes and Ethylene Glycol using PTT

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 2-Bromoethyl 4-chlorobenzoate | 85 |

| 2 | 4-Nitrobenzaldehyde | 2-Bromoethyl 4-nitrobenzoate | 90 |

| 3 | Benzaldehyde | 2-Bromoethyl benzoate | 88 |

| 4 | 4-Methylbenzaldehyde | 2-Bromoethyl 4-methylbenzoate | 82 |

| 5 | 4-Methoxybenzaldehyde | 2-Bromoethyl 4-methoxybenzoate | 80 |

| 6 | 3,4-Dimethoxybenzaldehyde | 2-Bromoethyl 3,4-dimethoxybenzoate | 78 |

Data sourced from multiple studies. researchgate.net

This methodology avoids the use of hazardous liquid bromine and offers a convenient and high-yielding alternative for the synthesis of ω-bromoesters. orgsyn.org

Methanesulfinylation of Benzyl Halides

This compound also mediates the methanesulfinylation of benzyl halides using dimethyl sulfoxide (DMSO). nih.govresearchgate.netasianpubs.org This transition-metal-free reaction provides a direct and efficient method for the synthesis of various benzyl methyl sulfoxides. nih.govresearchgate.netasianpubs.org In this transformation, DMSO serves a dual role as both the solvent and the source of the "S(O)Me" group. nih.govresearchgate.netasianpubs.org

The reaction involves a nucleophilic substitution and an oxygen transformation, facilitated by PTT. nih.govresearchgate.net This process is a convenient alternative to traditional methods for preparing benzyl methyl sulfoxides, which often require the use of transition-metal catalysts. The reaction demonstrates good functional group tolerance and provides the desired products in good yields.

Table 2: PTT-Mediated Methanesulfinylation of Benzyl Halides with DMSO

| Entry | Benzyl Halide | Product | Yield (%) |

| 1 | Benzyl bromide | Benzyl methyl sulfoxide | 85 |

| 2 | 4-Methylbenzyl bromide | 4-Methylbenzyl methyl sulfoxide | 82 |

| 3 | 4-Chlorobenzyl bromide | 4-Chlorobenzyl methyl sulfoxide | 88 |

| 4 | 4-Nitrobenzyl bromide | 4-Nitrobenzyl methyl sulfoxide | 90 |

| 5 | 2-Naphthylmethyl bromide | 2-Naphthylmethyl methyl sulfoxide | 75 |

Representative yields based on reported methodologies. nih.govasianpubs.org

Applications in Perovskite Film Preparation as an Organic Interlayer Spacer

Beyond traditional organic synthesis, phenyltrimethylammonium cations, derived from salts like phenyltrimethylammonium bromide, have found a crucial application in materials science, specifically in the fabrication of 2D Ruddlesden-Popper perovskite solar cells. organic-chemistry.org In this context, the phenyltrimethylammonium (PTA+) cation acts as a large organic interlayer spacer within the perovskite crystal structure. organic-chemistry.org

The incorporation of PTA+ as an interlayer spacer in the perovskite film leads to the formation of a quasi-2D perovskite structure. This structural modification enhances the stability of the perovskite material, a critical factor for the long-term performance of solar cells. organic-chemistry.org The use of PTA+ has been shown to improve the environmental and thermal stability of the perovskite films. organic-chemistry.org

Furthermore, the introduction of PTA+ can influence the crystal orientation and morphology of the perovskite film, which in turn affects the device's performance. organic-chemistry.org Optimized devices incorporating PTA-based 2D perovskites have demonstrated power conversion efficiencies up to 11.53%, attributed to reduced charge transfer resistance and defect-induced charge recombination. organic-chemistry.org The use of ternary organic cations, including a derivative of phenyltrimethylammonium bromide, has also been explored to prepare quasi-2D perovskite films with a narrow phase distribution for applications in sky-blue light-emitting diodes.

Intramolecular Spiro-Cyclizations via Oxidative Dearomatization

This compound has been identified as an effective reagent for promoting intramolecular spiro-cyclizations through an oxidative dearomatization process. This metal-free, one-pot transformation provides an economical and efficient route to synthetically important spiro-oxacycles.

The reaction involves the oxidative dearomatization of a phenolic substrate, followed by an intramolecular cyclization to form the spirocyclic core. This methodology has been successfully applied to the synthesis of various N-substituted spiro-azacyclodienones, dihydro spiro-azacyclodienones, and spiro-lactams with high stereoselectivity. The use of PTT avoids the need for metal catalysts or ligands, making it a more environmentally benign approach.

This transformation is a powerful tool for the construction of complex molecular architectures containing spirocyclic frameworks, which are prevalent in many natural products and biologically active compounds. The reaction proceeds under mild conditions and offers good yields for a variety of substrates.

Mechanistic Insights and Kinetic Studies of Phenyltrimethylammonium Tribromide Reactions

Elucidation of Active Species: The Role of Tribromide Ion (Br3–)

The primary active species in reactions involving Phenyltrimethylammonium (B184261) tribromide is the tribromide ion (Br₃⁻). orgsyn.orgwikipedia.org This polyhalogen ion is formed from the association of a bromide ion with molecular bromine. In the solid state, PTAT exists as an ionic compound, [C₆H₅N(CH₃)₃]⁺[Br₃]⁻. When dissolved in a solvent, it provides a controlled and readily available source of the tribromide ion. orgsyn.org

The reactivity of the tribromide ion is distinctly different from that of molecular bromine (Br₂). The Br₃⁻ ion is a milder and more selective electrophile than Br₂. orgsyn.org This reduced electrophilicity is attributed to the delocalization of the negative charge over the three bromine atoms, which moderates the reactivity of the terminal bromine atoms. This inherent characteristic allows for selective transformations in the presence of functional groups that would otherwise react with molecular bromine. For instance, PTAT can selectively brominate ketones in the presence of activated aromatic rings or double bonds, a feat not easily achieved with Br₂. orgsyn.org

The nature of the solvent also plays a crucial role in the reactivity of the tribromide ion. In solvents like tetrahydrofuran (B95107) (THF), the tribromide ion is stabilized, further enhancing the selectivity of the reagent. orgsyn.org The solubility of the resulting phenyltrimethylammonium bromide byproduct is low in THF, which can also influence the reaction equilibrium. orgsyn.org In contrast, in more polar or protic solvents, the dissociation of the tribromide ion into bromide and molecular bromine can occur to a greater extent, potentially leading to less selective reactions.

Detailed Reaction Mechanisms for Key Transformations

The versatility of Phenyltrimethylammonium tribromide is showcased in a variety of organic transformations, each proceeding through distinct mechanistic pathways.

Aziridination Mechanisms

This compound has been effectively utilized as a catalyst for the direct aziridination of olefins. The mechanism for this transformation involves the initial reaction of the olefin with a source of "Br⁺" generated from PTAT to form a bromonium ion intermediate. This cyclic intermediate is then opened by a nitrogen source, such as a chloramine (B81541) salt (e.g., chloramine-T), in a nucleophilic attack. This step forms a β-bromo-N-chloro-N-sulfonamide intermediate. Subsequent intramolecular cyclization with the elimination of a bromine-containing leaving group leads to the formation of the aziridine (B145994) ring. google.com

A key aspect of this catalytic cycle is the regeneration of the active bromine species. The proposed mechanism suggests that the reaction is initiated by a Br⁺ source, and the subsequent steps ensure its catalytic turnover. google.com The presence of a hydroxyl group in allylic alcohols has been observed to enhance the reaction, likely through hydrogen bonding with the chloramine-T anion, which facilitates its nucleophilic attack on the bromonium ion. google.com

Oxidative Cyclization Pathways

This compound is also employed in oxidative cyclization reactions, particularly for the synthesis of heterocyclic compounds. One notable example is its use in the Hugerschoff ring-closure of thiobenzamide (B147508) intermediates to furnish 2-arylthiazino[6,5-b]indole derivatives. While the detailed step-by-step mechanism for this specific transformation using PTAT is not extensively documented in the provided search results, analogous oxidative cyclizations of thioamides often proceed via an initial S-bromination.

The proposed general pathway involves the electrophilic attack of the tribromide ion on the sulfur atom of the thioamide, leading to the formation of a sulfenyl bromide intermediate. This is followed by an intramolecular nucleophilic attack from a suitable group within the molecule (e.g., an aromatic ring or an amine) onto the activated sulfur center. Subsequent elimination of HBr then leads to the formation of the heterocyclic ring system. The role of PTAT is to act as a controlled source of the electrophilic bromine required to initiate the cyclization cascade.

Methanesulfinylation Reaction Pathways

Information regarding the specific mechanistic aspects of methanesulfinylation reactions utilizing this compound is not available in the provided search results. This suggests that this particular application of PTAT is either not widely reported or that the mechanistic details have not been a primary focus of the studies found.

Bromination of Benzofurans Mechanistic Aspects

The bromination of 2-acetyl benzofurans by this compound in acetic acid has been the subject of detailed kinetic and mechanistic studies. jocpr.comresearchgate.net The reaction proceeds via a proposed mechanism that involves the enol form of the benzofuran (B130515) derivative.

The probable mechanism is as follows:

Enolization: The 2-acetyl benzofuran undergoes acid-catalyzed enolization to form the corresponding enol intermediate. This step is considered to be the rate-determining step.

Electrophilic Attack: The enol then undergoes a rapid electrophilic attack by the tribromide ion (Br₃⁻), which acts as the brominating agent.

Deprotonation: A subsequent rapid deprotonation step yields the final product, 2-bromoacetyl benzofuran, and regenerates the acid catalyst. jocpr.com

This mechanism is consistent with the observed kinetics, which show a first-order dependence on the concentration of the 2-acetyl benzofuran and an inverse first-order dependence on the concentration of PTAT. jocpr.comresearchgate.net The inverse order with respect to PTAT suggests that the tribromide ion is in equilibrium with molecular bromine and bromide ion, and that molecular bromine may also be a reactive species in a competing, slower pathway.

Kinetic Investigations of this compound Mediated Reactions

Kinetic studies provide valuable quantitative insights into the factors that govern the rates of PTAT-mediated reactions.

The kinetics of the bromination of various substituted 2-acetyl benzofurans with this compound have been thoroughly investigated. jocpr.comresearchgate.net These studies reveal that the reaction follows first-order kinetics with respect to the benzofuran substrate and inverse first-order kinetics with respect to PTAT. jocpr.comresearchgate.net The reaction is also catalyzed by acid.

The effect of substituents on the benzofuran ring on the reaction rate has been systematically studied. Electron-donating groups in the 5-position of the benzofuran ring (e.g., methoxy) were found to accelerate the reaction rate, while electron-withdrawing groups (e.g., bromo, nitro) retarded the rate. jocpr.com This observation is consistent with the proposed mechanism where the enol form of the benzofuran is the reactive intermediate, as electron-donating groups would stabilize the enol and facilitate the electrophilic attack by the brominating species.

The following table summarizes the order of reactivity and the activation parameters for the bromination of 5-substituted 2-acetyl benzofurans:

| Substituent (at position 5) | Order of Reactivity | ΔH# (kJ/mol) | ΔS# (J/K/mol) | ΔG# (kJ/mol) |

| -OCH₃ | > -H | 76.39 | -95.79 | 104.98 |

| -H | > -Br | 78.66 | -77.79 | 101.9 |

| -Br | > -NO₂ | 80.85 | -62.09 | 99.39 |

| -NO₂ | 78.32 | -97.13 | 107.29 |

Data sourced from a study on the kinetics of bromination of benzofurans. jocpr.com

The isokinetic temperature for this reaction series was found to be 333 K, which is higher than the experimental temperatures, indicating that the reactions are entropy-controlled. jocpr.com The relatively constant values of the free energy of activation (ΔG#) across the series suggest a common reaction mechanism for all the studied substituted benzofurans. jocpr.com

Kinetic studies on the oxidation of primary and secondary alcohols by tetrabutylammonium (B224687) tribromide (a related tribromide salt) have also been reported and provide insights that are likely applicable to PTAT-mediated oxidations. ias.ac.inresearchgate.net These studies show that the reaction is first-order with respect to both the alcohol and the tribromide salt. researchgate.net A significant primary kinetic isotope effect was observed for the oxidation of deuterated alcohols, indicating that the cleavage of the α-C-H bond is the rate-determining step. researchgate.net The proposed mechanism involves the transfer of a hydride ion from the alcohol to the tribromide ion. ias.ac.in

The oxidation of secondary alcohols with PTAT in the presence of a catalytic amount of antimony(III) bromide or copper(II) bromide has been shown to be an efficient method for the synthesis of ketones. lookchem.com While detailed kinetic data for this specific system is not provided in the search results, the study highlights the importance of the catalyst and the stoichiometry of the reagents in achieving high yields and selectivity. lookchem.com

Reaction Order Determination (e.g., Substrate and Reagent Dependence)

Kinetic investigations into the bromination of various substrates by this compound have revealed consistent and interesting rate dependencies. In the bromination of 2-acetyl benzofurans and 5-substituted-2-hydroxy acetophenones in glacial acetic acid, the reaction exhibits first-order kinetics with respect to the substrate (the ketone). jocpr.comresearchgate.net This indicates that the rate of the reaction is directly proportional to the concentration of the substrate.

Conversely, the reaction shows an inverse first-order dependence on the concentration of this compound itself. jocpr.comresearchgate.net This means that as the concentration of PTT increases, the reaction rate decreases. This inverse relationship suggests that the PTT anion, tribromide (Br₃⁻), is in a pre-equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻), and that molecular bromine is the active brominating species. An increase in the initial PTT concentration would shift the equilibrium away from the formation of free Br₂, thus lowering the reaction rate.

Furthermore, these bromination reactions are often acid-catalyzed. Studies have demonstrated a first-order dependence on the concentration of hydrogen ions (H⁺), typically from sulfuric acid, indicating that protonation of the substrate is a key step in the reaction mechanism. jocpr.comresearchgate.net

Table 1: Dependence of Rate Constant on Substrate Concentration Reaction Conditions: [PTT] = 0.0040 M, [H₂SO₄] = 0.80 N, Temperature = 303 K, Solvent = Acetic Acid. Substrate: 2-acetyl-5-substituted benzofuran.

| [Substrate] (M) | k × 10⁵ s⁻¹ (5-H) |

| 0.0040 | 16.12 |

| 0.0035 | 14.58 |

| 0.0030 | 12.47 |

| 0.0025 | 9.21 |

| Data sourced from a kinetic study on the bromination of 2-acetyl benzofurans. jocpr.com |

Table 2: Dependence of Rate Constant on PTT Concentration Reaction Conditions: [Substrate] = 0.0040 M, [H₂SO₄] = 0.80 N, Temperature = 303 K, Solvent = Acetic Acid. Substrate: 2-acetyl-5-substituted benzofuran.

| [PTT] (M) | k × 10⁵ s⁻¹ (5-H) |

| 0.0040 | 22.07 |

| 0.0035 | 24.60 |

| 0.0030 | 29.91 |

| 0.0025 | 36.82 |

| Data sourced from a kinetic study on the bromination of 2-acetyl benzofurans. jocpr.com |

Influence of Reaction Parameters (e.g., Ionic Strength, Dielectric Constant, Temperature)

The rate of reactions involving this compound is sensitive to the surrounding environment, including the ionic strength and dielectric constant of the medium, as well as the temperature.

Ionic Strength and Dielectric Constant: The effect of both ionic strength and the dielectric constant of the medium on the reaction rate has been observed in the bromination of 2-acetyl benzofurans. jocpr.comresearchgate.net Changes in ionic strength can influence the activity coefficients of the reacting species, especially if they are ionic, thereby altering the reaction rate. This is consistent with electrostatic theories of reaction kinetics. nih.gov Similarly, the dielectric constant of the solvent affects the ability of the medium to solvate charged species and transition states, which can significantly impact the energy barrier of the reaction.

Temperature: As with most chemical reactions, the rate of bromination using PTT increases with temperature. Kinetic studies are typically performed over a range of temperatures (e.g., 298 K to 313 K) to determine this dependence. jocpr.comresearchgate.net The relationship between the rate constant (k) and temperature (T) follows the Arrhenius equation, and plotting log k against 1/T yields a straight line, allowing for the calculation of the activation energy for the reaction. jocpr.com

Determination of Activation Parameters

By studying the temperature dependence of the reaction rate, key activation parameters can be determined, providing deeper mechanistic insights. These parameters include the enthalpy of activation (ΔH#), the entropy of activation (ΔS#), and the Gibbs free energy of activation (ΔG#).

For the bromination of 2-acetyl benzofurans with PTT, the calculated activation parameters reveal important characteristics of the transition state. jocpr.com The reactions are characterized by relatively small enthalpy of activation values and negative entropy of activation values. jocpr.comresearchgate.net A negative ΔS# suggests a more ordered transition state compared to the reactants, which is consistent with a mechanism where multiple species come together in the rate-determining step. researchgate.net

The isokinetic temperature (β), the temperature at which all compounds in a series are predicted to react at the same rate, can be determined from a linear plot of ΔH# versus ΔS#. For the bromination of substituted benzofurans, the isokinetic temperature was found to be 333 K, which was higher than the experimental temperatures. jocpr.com This indicates that the reactions are entropy-controlled. The consistent values for the free energy of activation across different substrates in the series suggest that a similar reaction mechanism is operative for all of them. jocpr.com

Table 3: Activation Parameters for the Bromination of 2-acetyl-5-substituted Benzofurans with PTT

| Substituent | ΔH# (kJ/mol) | -ΔS# (J/K/mol) | ΔG# (kJ/mol) |

| 5-CH₃O | 45.33 | 154.5 | 92.41 |

| 5-H | 55.42 | 122.3 | 92.61 |

| 5-Br | 66.21 | 89.2 | 93.31 |

| 5-NO₂ | 71.49 | 74.5 | 94.12 |

| Data sourced from a kinetic study on the bromination of 2-acetyl benzofurans. jocpr.com |

Computational and Theoretical Approaches to this compound Reactivity

While kinetic studies provide experimental data on reaction rates and energy barriers, computational chemistry offers a molecular-level understanding of reaction pathways. Theoretical approaches, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure, stability, and reactivity of compounds like this compound and for elucidating complex reaction mechanisms. researchgate.netrsc.org

Density Functional Theory (DFT) Calculations for Reaction Pathways (e.g., CO₂/Epoxide Coupling)

This compound (referred to as PTAT in some literature) has been effectively used as a co-catalyst in conjunction with metal complexes, such as those of ruthenium, for the coupling reaction of carbon dioxide (CO₂) and epoxides to form cyclic carbonates. cjcatal.comresearchgate.netthieme-connect.com This reaction is a significant pathway for CO₂ utilization.

Epoxide Activation: DFT can model how the catalyst system interacts with the epoxide. In these systems, the tribromide anion (Br₃⁻) from PTT can dissociate to provide a nucleophilic bromide ion (Br⁻).

Ring-Opening: The bromide ion attacks a carbon atom of the epoxide ring, leading to its opening and the formation of a haloalkoxide intermediate. DFT calculations can determine the energy barrier for this crucial step.

CO₂ Insertion: The resulting alkoxide attacks a molecule of carbon dioxide.

Ring-Closure and Catalyst Regeneration: An intramolecular cyclization occurs to form the five-membered cyclic carbonate, regenerating the bromide ion which can then participate in a new catalytic cycle.

Selectivity and Stereocontrol in Phenyltrimethylammonium Tribromide Mediated Reactions

Regioselectivity in Aromatic and Carbonyl Brominations

The predictable control of where a bromine atom is introduced onto a molecule (regioselectivity) is a critical aspect of synthetic chemistry. Phenyltrimethylammonium (B184261) tribromide excels in providing high regioselectivity in the bromination of both aromatic systems and carbonyl compounds.

For activated aromatic rings, such as those in phenols and anilines, PTT shows a strong preference for substitution at the para-position. This is attributed to the steric bulk of the reagent and the electronic properties of the substrates. In cases where the para-position is already occupied, bromination occurs at the ortho-position. This high degree of predictability prevents the formation of complex isomeric mixtures that are often generated when using elemental bromine.

In the case of carbonyl compounds, PTT is a highly selective reagent for α-bromination. The reaction proceeds through an enol or enolate intermediate, and bromination occurs exclusively at the carbon adjacent to the carbonyl group. For unsymmetrical ketones under the acidic conditions implicitly provided by the reagent, bromination preferentially occurs at the more substituted α-carbon. A key advantage of PTT is its ability to perform this α-bromination without affecting even highly activated aromatic rings present in the same molecule, a testament to its chemoselectivity as well. researchgate.net

The regioselectivity of PTT in aromatic bromination is highlighted in the following table:

Interactive Data Table: Regioselectivity in Aromatic Bromination with PTT| Substrate | Position of Bromination | Primary Product | Reference |

|---|---|---|---|

| Phenol | para | p-Bromophenol | researchgate.net |

| Aniline | para | p-Bromoaniline | researchgate.net |

| 2-Naphthol | - | 1-Bromo-2-naphthol | researchgate.netrsc.org |

| Anisyl cyclohexyl ketone | α to ketone | α-Bromo anisyl cyclohexyl ketone | researchgate.net |

| 5,7-Dimethoxyflavanone | α to ketone | 3-Bromo-5,7-dimethoxyflavanone | researchgate.net |

Chemoselectivity in Oxidation Reactions (e.g., Sulfides vs. Primary Alcohols)

Chemoselectivity refers to a reagent's ability to react with one functional group in the presence of another. Phenyltrimethylammonium tribromide has been shown to be a remarkably chemoselective oxidizing agent.

Research has demonstrated that PTT can efficiently oxidize sulfides to their corresponding sulfoxides in high yields. thieme-connect.comresearchgate.net This transformation is clean and selective, avoiding over-oxidation to the sulfone, which can be a challenge with more powerful oxidizing agents. The reaction is effective for a variety of sulfide (B99878) substrates. thieme-connect.com

Conversely, studies on the oxidation of alcohols with PTT in the presence of catalytic antimony(III) bromide reveal another layer of its selectivity. Under these conditions, secondary alcohols are readily oxidized to ketones. researchgate.netlookchem.com Critically, primary aliphatic alcohols are not affected under the same reaction conditions. researchgate.netthieme-connect.com This differential reactivity allows for the selective oxidation of a secondary alcohol within a molecule that also contains a primary alcohol.

Given that PTT readily oxidizes sulfides but does not oxidize primary alcohols, it exhibits high chemoselectivity for sulfides over primary alcohols. This makes it a useful tool for synthesis where a sulfide needs to be selectively oxidized without affecting a primary alcohol functionality elsewhere in the molecule.

The chemoselective oxidation capabilities of PTT are summarized below:

Interactive Data Table: Chemoselectivity of PTT in Oxidation Reactions| Functional Group | Reactivity with PTT | Product | Reference |

|---|---|---|---|

| Sulfide | Readily Oxidized | Sulfoxide | researchgate.netthieme-connect.com |

| Secondary Alcohol | Oxidized | Ketone | researchgate.netlookchem.com |

| Primary Aliphatic Alcohol | Unaffected | No Reaction | researchgate.netthieme-connect.com |

| 1,2-Diol | Oxidized | 1,2-Diketone or α-Ketol | researchgate.netlookchem.com |

Stereochemical Outcomes (e.g., Stereospecific Aziridination, Diastereoselectivity in Spiro-Cyclizations)

Beyond controlling regiochemistry and chemoselectivity, PTT also plays a role in influencing the three-dimensional arrangement of atoms in a product molecule (stereochemistry).

This compound has been identified as an effective reagent for mediating intramolecular spiro-cyclizations through an oxidative dearomatization process. researchgate.netrsc.org These reactions are crucial for constructing complex, three-dimensional spirocyclic frameworks, which are common motifs in natural products and bioactive molecules. Importantly, these PTT-mediated cyclizations can proceed with a notable degree of diastereoselectivity, meaning one diastereomer of the spirocyclic product is formed in preference to others. researchgate.netresearchgate.net The specific combination of the tribromide reagent and the solvent has been shown to be key in achieving the best diastereoselectivities. researchgate.net

Furthermore, PTT has been used as a catalyst for the intramolecular aziridination of ω-unsaturated sulfonamides from their corresponding N-chloramine salts. researchgate.net Aziridines are valuable three-membered, nitrogen-containing heterocyclic intermediates in organic synthesis. While the literature confirms PTT's role in catalyzing this transformation, specific data on the stereospecificity of this particular reaction is not extensively detailed in the reviewed sources.

The application of PTT in stereoselective synthesis is captured in the following table:

Interactive Data Table: Stereochemical Applications of PTT| Reaction Type | Stereochemical Outcome | Substrate Type | Reference |

|---|---|---|---|

| Spiro-Cyclization | Diastereoselective | Arenols, Naphthols | researchgate.netrsc.org |

| Aziridination | - | ω-Unsaturated Sulfonamide N-chloramine salts | researchgate.net |

Phenyltrimethylammonium Tribromide in Green Chemistry and Sustainable Synthesis

Environmental Advantages as a Bromine Alternative

The use of PTAT addresses several environmental and safety concerns associated with elemental bromine, a highly volatile, corrosive, and toxic liquid. sciforum.netresearchgate.net

Reduced Volatility and Corrosiveness Compared to Elemental Bromine

One of the primary advantages of PTAT is its solid, crystalline nature. iajpr.comscispace.com This property significantly reduces the risks associated with handling and storage compared to liquid bromine. leapchem.com Elemental bromine is highly volatile, releasing corrosive and toxic fumes that pose a significant inhalation hazard. sciforum.netleapchem.com In contrast, PTAT is a stable solid, which is easier to weigh and handle, minimizing exposure and the need for specialized ventilation equipment. iajpr.comleapchem.com Its lower volatility and corrosiveness contribute to a safer laboratory and industrial environment. leapchem.com

Table 1: Physical Properties of Phenyltrimethylammonium (B184261) Tribromide vs. Elemental Bromine

| Property | Phenyltrimethylammonium Tribromide (PTAT) | Elemental Bromine (Br₂) |

| Physical State | Crystalline Solid | Fuming Liquid |

| Volatility | Low | High |

| Corrosiveness | Low | High |

| Handling | Easy to weigh and manage | Difficult and hazardous |

This table highlights the key physical differences that make PTAT a safer alternative to elemental bromine.

Alignment with Principles of Atom Economy and Safer Chemical Design

PTAT aligns well with the core principles of green chemistry, particularly atom economy and the design of safer chemicals. leapchem.comnih.gov The concept of atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product. While not always perfect, reactions with PTAT can be highly selective, minimizing the formation of unwanted byproducts and thus reducing waste. iajpr.comsmolecule.com

The use of PTAT is a prime example of safer chemical design. By replacing a hazardous substance like elemental bromine with a less toxic and more stable solid, the intrinsic hazard of the chemical process is reduced. scispace.comleapchem.com This proactive approach to safety is a cornerstone of green chemistry. The controlled delivery of bromine from PTAT also helps to prevent over-bromination, a common issue with elemental bromine that leads to the generation of brominated side products. iajpr.com

Applications in Green Synthetic Methodologies

The favorable properties of PTAT have led to its widespread adoption in various green synthetic methodologies, promoting reactions that are more efficient and environmentally friendly.

Solvent-Free Reactions and Mild Conditions

A significant advantage of PTAT is its applicability in reactions under mild conditions, often at room temperature. iajpr.combohrium.com This reduces the energy consumption of the reaction and makes it suitable for temperature-sensitive substrates. leapchem.com Furthermore, PTAT has been successfully employed in solvent-free reaction conditions. researchgate.netcjcatal.com For instance, the synthesis of certain heterocyclic compounds can be achieved by simply grinding the reactants with PTAT, eliminating the need for potentially harmful organic solvents. researchgate.net This approach not only simplifies the reaction setup and workup but also significantly reduces the generation of solvent waste, a major contributor to chemical pollution. In some cases, reactions can be carried out in more environmentally benign solvents like water. researchgate.net

Reusability of this compound and Catalytic Systems

The development of reusable catalytic systems is a key aspect of sustainable synthesis. Research has shown that in certain catalytic systems, the active brominating species can be regenerated, allowing for the recycling of the catalyst. For instance, in some oxidation reactions, PTAT can be recycled multiple times after treatment with bromine. researchgate.net Additionally, the development of polymer-supported versions of PTAT, such as poly(vinylthis compound), offers a pathway for easier recovery and reuse of the brominating agent, further enhancing the green credentials of the process. researchgate.net The use of PTAT in conjunction with other catalysts, such as in the coupling reaction of carbon dioxide and epoxides, has also been explored, demonstrating its versatility in various catalytic cycles. cjcatal.comresearchgate.net

Advanced Applications and Emerging Research Directions for Phenyltrimethylammonium Tribromide

Functionalization of Complex Molecules in Synthetic Chemistry

Phenyltrimethylammonium (B184261) tribromide (PTAT) has emerged as a powerful and selective reagent for the late-stage functionalization of complex molecular architectures. Its utility lies in its capacity to act as both a brominating and an oxidizing agent under mild conditions, often with high chemoselectivity, which is crucial when dealing with multifunctional molecules.

One of the key applications of PTAT is in oxidative cyclization and dearomatization reactions. Research has demonstrated its effectiveness in mediating the intramolecular spirocyclization of naphthols to produce spiro-oxacycles. rsc.orgresearchgate.net This transformation proceeds through an oxidative dearomatization step, a powerful strategy for rapidly building molecular complexity from simple aromatic precursors. researchgate.net The reaction is notable for being metal-free and achievable in a one-pot setup, affording high yields and good diastereoselectivity. rsc.orgresearchgate.net

Furthermore, PTAT is a preferred reagent for the selective oxidation of various functional groups. It can convert secondary alcohols to their corresponding ketones and 1,2-diols to α-ketols or 1,2-diketones without the oxidative cleavage of the carbon-carbon bond, a common side reaction with harsher oxidants. thieme-connect.com Notably, primary aliphatic alcohols are often unaffected under these conditions, showcasing the reagent's chemoselectivity. thieme-connect.com Another significant selective oxidation is the conversion of sulfides to sulfoxides. thieme-connect.comresearchgate.net This transformation can be performed efficiently in an aqueous pyridine (B92270) solution, and the method is suitable for preparing ¹⁸O-labelled sulfoxides. thieme-connect.com

The reagent's utility extends to the synthesis of complex heterocyclic systems. For instance, it has been employed in the Hugerschoff ring-closure reaction to furnish 2-arylthiazino[6,5-b]indole derivatives, which are of interest in medicinal chemistry. thieme-connect.com This demonstrates PTAT's ability to facilitate complex bond formations in the final steps of a synthetic sequence.

Table 1: Selected Functionalization Reactions Using Phenyltrimethylammonium Tribromide

| Reaction Type | Substrate Example | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Spirocyclization | Naphthols | Spiro-oxacycles | Metal-free, one-pot, high diastereoselectivity | rsc.org, researchgate.net |

| Selective Alcohol Oxidation | Secondary Alcohols | Ketones | Chemoselective over primary alcohols, no C-C cleavage | thieme-connect.com |

| Selective Sulfide (B99878) Oxidation | Sulfides | Sulfoxides | Mild conditions, compatible with water | researchgate.net, thieme-connect.com |

| Heterocycle Synthesis | Thiobenzamide (B147508) Intermediates | Thiazinoindoles | Facilitates complex ring-closure | thieme-connect.com |

Integration into Multi-component Reactions

This compound is increasingly valued for its role in streamlining synthetic processes through one-pot reactions, which share the efficiency and atom economy goals of multi-component reactions (MCRs). These processes combine multiple reaction steps in a single flask, avoiding the need for intermediate purification and thus saving time, solvents, and resources.

A prominent example is the one-pot α-bromoacetalization of carbonyl compounds. thieme-connect.com In this process, a carbonyl compound is treated with ethylene (B1197577) glycol and PTAT in a single operation to directly yield the corresponding α-bromo acetal (B89532). This transformation is efficient for converting a typically protective group (acetal) into a reactive functionality, which is a valuable strategy in multistep synthesis. thieme-connect.com

Another significant one-pot application involves the synthesis of ω-bromoesters from aromatic aldehydes and diols. sphinxsai.com In this sequence, PTAT is used in conjunction with a hypervalent iodine reagent, (diacetoxyiodo)benzene. The aldehyde first reacts with the diol to form a cyclic acetal in situ, which is then opened and brominated to furnish the final ω-bromoester product. sphinxsai.com This method provides a straightforward and efficient route to valuable synthetic intermediates from simple starting materials. sphinxsai.com

These examples underscore PTAT's utility in designing robust and economical synthetic routes. By generating the reactive bromine species in situ in a controlled manner, it enables tandem reactions that would be difficult to achieve with elemental bromine, which is more hazardous and less selective. sphinxsai.comorgsyn.org

Table 2: One-Pot Syntheses Facilitated by this compound

| Reaction Name | Reactants | Product | Significance | Reference |

|---|---|---|---|---|

| α-Bromoacetalization | Carbonyl Compound, Ethylene Glycol, PTAT | α-Bromo Acetal | Direct conversion of carbonyls to functionalized acetals | thieme-connect.com |

| ω-Bromoester Synthesis | Aromatic Aldehyde, Diol, PTAT, DIB | ω-Bromoester | Efficient access to bromoesters from simple precursors | sphinxsai.com |

Role in Materials Science (e.g., Perovskite Films)

Beyond its applications in traditional organic synthesis, the phenyltrimethylammonium cation, the organic component of PTAT, is finding a niche in advanced materials science. Its most notable emerging role is in the fabrication of 2D Ruddlesden-Popper perovskite (RPP) films for optoelectronic applications, particularly in solar cells. rsc.orgnih.gov

RPPs are layered materials with the general formula A'₂Aₙ₋₁BₙX₃ₙ₊₁, where a large organic cation (A'), such as phenyltrimethylammonium (PTA⁺), acts as a spacer separating layers of perovskite (Aₙ₋₁BₙX₃ₙ₊₁). nih.gov This layered, quantum-well-like structure offers enhanced environmental and thermal stability compared to traditional 3D perovskites, which is a critical challenge for their commercialization. researchgate.net

Research has shown that incorporating the PTA⁺ cation as the organic spacer can effectively tune the crystal orientation and morphology of the perovskite films. fishersci.com This structural control is vital for optimizing charge transport and device performance. The use of bulky spacer cations like PTA⁺ and its derivatives can suppress non-radiative charge recombination, a major loss mechanism in perovskite solar cells. researchgate.net Furthermore, the specific nature of the organic cation has been found to be crucial for the properties of the material; for instance, the stability and photochromic behavior of copper-based RPPs are highly dependent on the choice of the organic cation. rsc.org The engineering of these spacer cations, including through fluorination, represents a viable strategy for simultaneously improving the efficiency and stability of RPP solar cells. researchgate.net

Table 3: Impact of Phenyltrimethylammonium (PTA⁺) Cation in Perovskite Films

| Application Area | Role of PTA⁺ Cation | Observed Benefits | Reference |

|---|---|---|---|